

Sofosbuvir impurity F CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity F*

Cat. No.: *B8068907*

[Get Quote](#)

Technical Guide: Sofosbuvir Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity F**, a known diastereomer of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document details its chemical properties, analytical methodologies for its detection, and the metabolic pathway of the parent drug, Sofosbuvir.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic HCV infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine analog triphosphate (GS-461203), which acts as a chain terminator for the HCV RNA-dependent RNA polymerase. The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. **Sofosbuvir impurity F** is a process-related impurity and a diastereomer of Sofosbuvir. Understanding its properties and ensuring its levels are controlled within acceptable limits is a key aspect of quality control in the manufacturing of Sofosbuvir.

Quantitative Data Summary

The following table summarizes the key chemical identifiers for **Sofosbuvir impurity F**.

Parameter	Value	Reference(s)
CAS Number	1337482-17-3	[1][2][3][4][5]
Molecular Formula	C ₃₄ H ₄₅ FN ₄ O ₁₃ P ₂	[1][2][3][4][5]
Molecular Weight	798.69 g/mol	[2][4]
Description	A diastereomer of Sofosbuvir.	[1][2][5]

Sofosbuvir Mechanism of Action and Metabolic Activation

Sofosbuvir is a prodrug that must be metabolized in the liver to its pharmacologically active form. This multi-step intracellular conversion is crucial for its antiviral activity.

The metabolic activation of Sofosbuvir begins with the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), which results in the formation of the monophosphate intermediate. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

[Click to download full resolution via product page](#)

Figure 1: Metabolic activation pathway of Sofosbuvir.

Experimental Protocols: Analytical Method for Impurity Profiling

The quantification of Sofosbuvir and the detection of its impurities are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a

representative method that can be adapted for the analysis of **Sofosbuvir impurity F**.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Sofosbuvir and its process-related impurities.

Instrumentation:

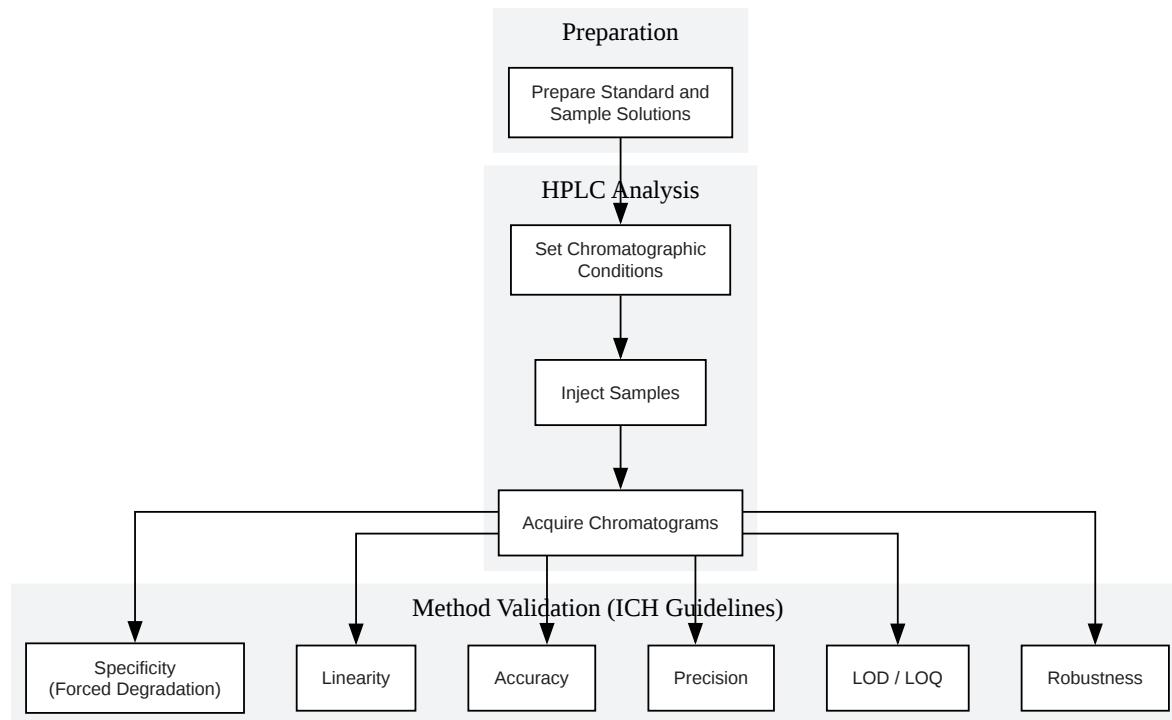
- HPLC system with a UV detector
- Analytical balance
- pH meter
- Ultrasonic bath
- Volumetric flasks and pipettes

Chromatographic Conditions:

- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to


obtain a known concentration.

- Impurity Standard Solution: If available, prepare a stock solution of **Sofosbuvir impurity F** reference standard in the same diluent.
- Sample Solution: Prepare the sample solution by dissolving the Sofosbuvir API or drug product in the diluent to a suitable concentration.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
- Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following workflow illustrates the general procedure for the analytical method development and validation for Sofosbuvir and its impurities.

[Click to download full resolution via product page](#)

Figure 2: Workflow for HPLC method development and validation.

Conclusion

This technical guide provides essential information on **Sofosbuvir impurity F** for professionals in the pharmaceutical industry. The provided data and methodologies serve as a foundation for the quality control and characterization of this specific impurity. Adherence to rigorous analytical method validation is paramount to ensure the safety and efficacy of Sofosbuvir-containing drug products. Further research into the specific biological activity of **Sofosbuvir impurity F** may also be warranted to fully understand its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Sofosbuvir impurity F CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8068907#sofosbuvir-impurity-f-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com